molecular formula C23H35N3O6 B1452934 methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate CAS No. 1242339-17-8

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate

Cat. No.: B1452934
CAS No.: 1242339-17-8
M. Wt: 449.5 g/mol
InChI Key: SMIRDFFECDWODO-UHFFFAOYSA-N
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Description

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate is a complex organic compound with the molecular formula C21H33N3O2. It is primarily used in research and development, particularly in the fields of pharmaceuticals and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate involves multiple steps. The starting materials typically include 1-benzyl-4-(4-methylpiperazin-1-yl)piperidine and methyl 3-bromopropanoate. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate
  • 1-benzyl-4-(4-methylpiperazin-1-yl)piperidine
  • Methyl 3-bromopropanoate

Uniqueness

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for research and development in various scientific fields .

Properties

IUPAC Name

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2.C2H2O4/c1-22-12-14-24(15-13-22)20-10-11-23(16-18-6-4-3-5-7-18)17-19(20)8-9-21(25)26-2;3-1(4)2(5)6/h3-7,19-20H,8-17H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIRDFFECDWODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)OC)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate
Reactant of Route 2
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate
Reactant of Route 3
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate
Reactant of Route 4
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate
Reactant of Route 5
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate
Reactant of Route 6
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate

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